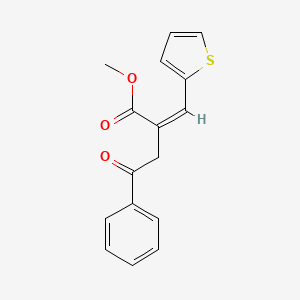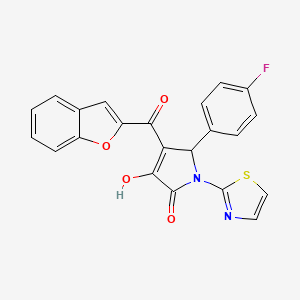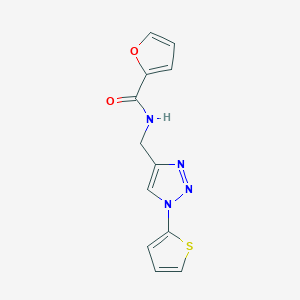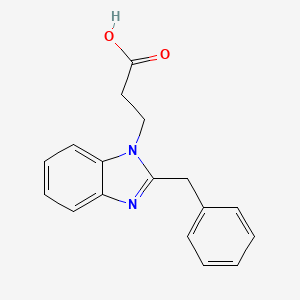
methyl (Z)-2-(2-oxo-2-phenylethyl)-3-(2-thienyl)-2-propenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (Z)-2-(2-oxo-2-phenylethyl)-3-(2-thienyl)-2-propenoate, or MTTP, is a compound found in many plant species and is known for its various medicinal properties. It has been used in traditional Chinese medicine for centuries, and is now being studied for its potential applications in modern medicine. MTTP is derived from the natural product thiocyanate, and is a highly reactive electrophilic compound. It has a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Methyl (Z)-2-(2-oxo-2-phenylethyl)-3-(2-thienyl)-2-propenoate and its derivatives have been a focus in the field of organic synthesis. For instance, Cativiela et al. (1986) explored the synthesis of similar compounds through stereo-specific opening and homologation processes, providing insights into the structural characteristics and synthesis methods of such compounds (Cativiela, Villegas, & Nelendez, 1986).
Heterocyclic System Synthesis
- The compound and its related derivatives have been utilized in the synthesis of novel heterocyclic systems. For example, Uršič et al. (2009) demonstrated the use of similar compounds in the diastereoselective formation of complex heterocyclic structures, highlighting the compound's role in advancing heterocyclic chemistry (Uršič, Grošelj, Meden, Svete, & Stanovnik, 2009).
Pharmaceutical and Medicinal Chemistry
- The compound's derivatives have applications in pharmaceutical and medicinal chemistry. Baš et al. (2001) worked on the synthesis and transformations of closely related compounds, indicating their potential utility in developing novel pharmaceutical agents (Baš, Rečnik, Svete, Golic-Grdadolnik, & Stanovnik, 2001).
Catalytic and Polymerization Studies
- This compound derivatives have been studied for their catalytic properties and potential in polymerization processes. For instance, Huang et al. (2013) investigated the use of similar compounds in the ring-opening polymerization of cyclic esters, demonstrating their catalytic abilities in polymer chemistry (Huang, Wang, Lin, Blake, Clark, Schwarz, & Mountford, 2013).
Novel Pathways and Reactions
- Research on this compound has also led to the discovery of new pathways and reactions in organic chemistry. Hirota et al. (2000) isolated related compounds from Brazilian propolis and studied their photostationary states and cytotoxicity, contributing to the understanding of photochemical reactions and their biological implications (Hirota, Matsuno, Fujiwara, Sugiyama, & Mineshita, 2000).
Propriétés
IUPAC Name |
methyl (2Z)-4-oxo-4-phenyl-2-(thiophen-2-ylmethylidene)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3S/c1-19-16(18)13(10-14-8-5-9-20-14)11-15(17)12-6-3-2-4-7-12/h2-10H,11H2,1H3/b13-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEOGCLKXZWVRN-RAXLEYEMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=CS1)CC(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\C1=CC=CS1)/CC(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzamide](/img/structure/B2379998.png)

![[4-(3-Hydroxypropyl)-1H-pyrazol-1-yl]acetic acid hydrochloride](/img/structure/B2380000.png)
![N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B2380003.png)
![2,5-dichloro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2380004.png)
![Tert-butyl 3-[cyclopropyl-[2-[methyl(prop-2-enoyl)amino]acetyl]amino]azetidine-1-carboxylate](/img/structure/B2380011.png)
![1-[(3Ar,6aR)-1,1-dioxo-3a-(trifluoromethyl)-3,4,6,6a-tetrahydro-2H-thieno[2,3-c]pyrrol-5-yl]-2-chloroethanone](/img/structure/B2380012.png)

![Methyl 4-[(3-fluorophenyl)methoxy]-6,7-dimethoxyquinoline-2-carboxylate](/img/structure/B2380015.png)
![2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2380016.png)


![2-bromo-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2380020.png)